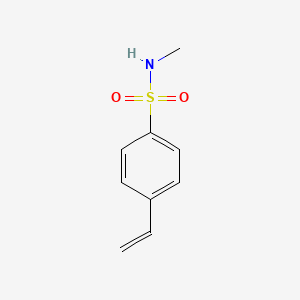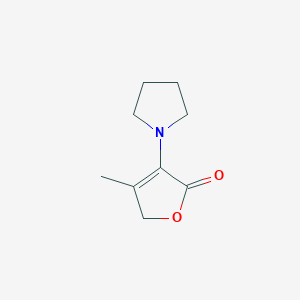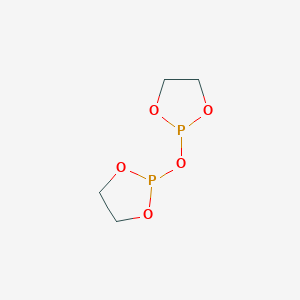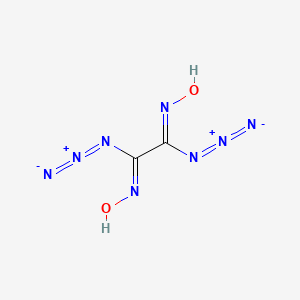
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is an organic compound characterized by the presence of two azide groups and two hydroxyl groups attached to an ethanediimidoyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide typically involves the reaction of ethanediimidoyl dichloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for safety due to the presence of azide groups, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The azide groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like DMSO.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidoyl compounds.
科学研究应用
Chemistry
In chemistry, (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cycloaddition reactions.
Biology
In biological research, this compound can be used as a cross-linking agent due to its bifunctional nature. It can form stable linkages between biomolecules, aiding in the study of protein-protein interactions and other biological processes.
Medicine
In medicinal chemistry, derivatives of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide are explored for their potential therapeutic properties. The azide groups can be modified to introduce pharmacophores that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings
作用机制
The mechanism of action of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide involves its ability to undergo cycloaddition reactions, forming stable heterocyclic structures. The azide groups can react with alkynes to form triazoles, a reaction commonly known as “click chemistry.” This reaction is highly efficient and selective, making it valuable in various applications.
相似化合物的比较
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds also contain multiple functional groups and are used in similar applications.
1,2,3-Triazoles: Formed through cycloaddition reactions involving azides, these compounds share similar reactivity.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is unique due to its combination of azide and hydroxyl groups, which provide a versatile platform for chemical modifications. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C2H2N8O2 |
|---|---|
分子量 |
170.09 g/mol |
IUPAC 名称 |
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide |
InChI |
InChI=1S/C2H2N8O2/c3-9-5-1(7-11)2(8-12)6-10-4/h11-12H/b7-1-,8-2- |
InChI 键 |
JCTBBHGKUVTUDM-NDBDHSCESA-N |
手性 SMILES |
C(=N\O)(\N=[N+]=[N-])/C(=N/O)/N=[N+]=[N-] |
规范 SMILES |
C(=NO)(C(=NO)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


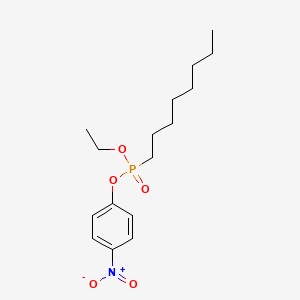
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

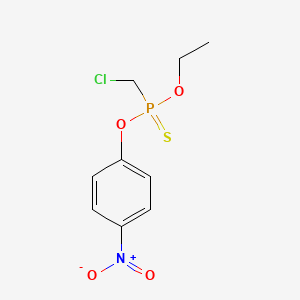


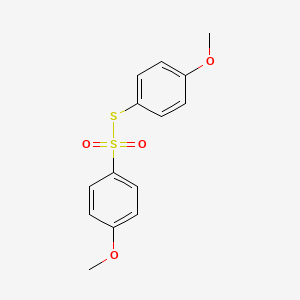
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
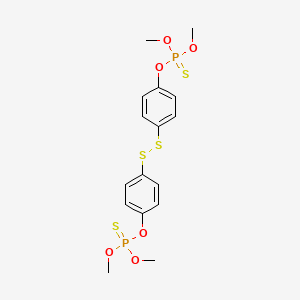
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
